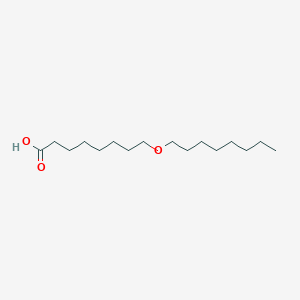
8-(Octyloxy)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Octyloxy)octanoic acid is a chemical compound with the molecular formula C16H32O3 It is a derivative of octanoic acid, where an octyloxy group is attached to the eighth carbon of the octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octyloxy)octanoic acid typically involves the esterification of octanoic acid with octanol, followed by hydrolysis. The reaction can be catalyzed by acidic or basic catalysts. The general reaction conditions include:
Esterification: Octanoic acid reacts with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Hydrolysis: The ester formed is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biotechnological methods using engineered microbial strains have been explored for the production of octanoic acid derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Octyloxy)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(Octyloxy)octanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Wirkmechanismus
The mechanism of action of 8-(Octyloxy)octanoic acid involves its interaction with cellular membranes and metabolic pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also influence metabolic processes by acting as a substrate for enzymes involved in fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Octanoic Acid: A simpler fatty acid with similar chain length but without the octyloxy group.
Decanoic Acid: A ten-carbon fatty acid with similar properties but a longer chain.
Caprylic Acid: Another name for octanoic acid, often used in the context of its applications in food and cosmetics.
Uniqueness: 8-(Octyloxy)octanoic acid is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility in organic solvents and alter its reactivity compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
63942-61-0 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
8-octoxyoctanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
WGQAZXKTUJAPPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


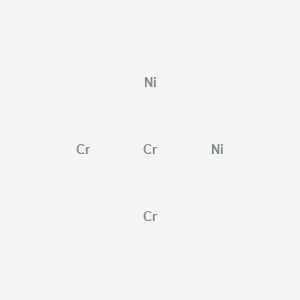
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

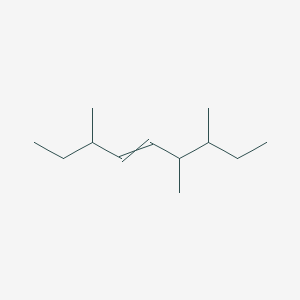
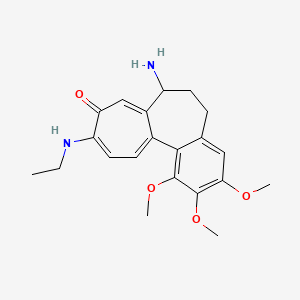
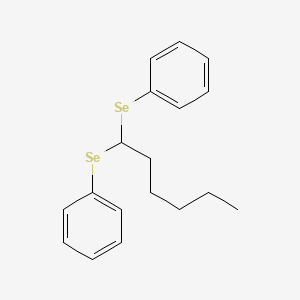
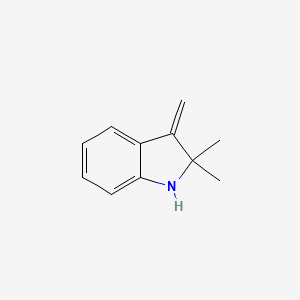
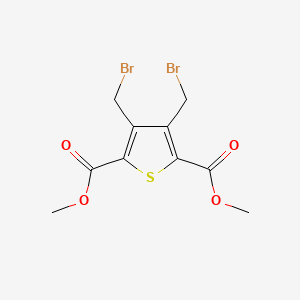
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
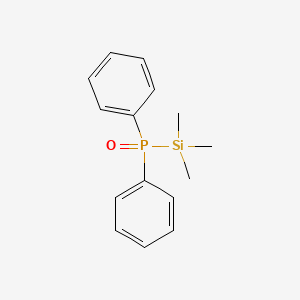
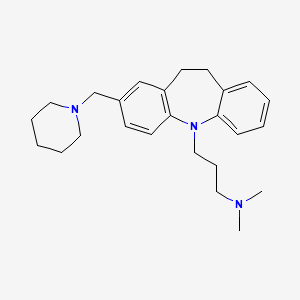
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

